Lead cyanide
Description
Significance of Lead-Containing Compounds in Advanced Inorganic Systems
Lead, an element known since antiquity, exhibits two primary oxidation states, +2 and +4, with the +2 state being more common and characteristic of its inorganic chemistry. wikipedia.orgwikipedia.org Lead-containing compounds have been integral to the development of various advanced inorganic systems due to their unique properties. nih.gov The metal itself is highly resistant to corrosion, a property exploited in ancient Roman plumbing and modern applications. nih.govallen.in
In the realm of materials science, lead compounds are crucial. Lead monoxide (PbO), lead tetraoxide, and lead silicates are key components in the formulation of glazes for ceramics and enamels for metals and glass, providing low melting points, good electrical properties, and durable finishes. nih.gov A significant application lies in the electronics industry with the use of piezoelectric materials, such as lead zirconate titanate (PZT), which are vital for manufacturing transducers and other electronic components. nih.gov
Furthermore, the high atomic number and density of lead make it and its compounds excellent materials for radiation shielding in medical facilities and for containers holding radioactive materials. nih.gov While lead readily dissolves in nitric acid, it is resistant to sulfuric and hydrochloric acids due to the formation of a passivating layer of insoluble salts (lead sulfate (B86663) and lead chloride, respectively). wikipedia.orgwikipedia.org This reactivity profile influences its applications and the methods for synthesizing its various compounds.
Interactive Table 1: Properties of Selected Lead Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Oxidation State of Lead | Common Color |
| Lead(II) oxide | PbO | 223.20 | +2 | Red or Yellow |
| Lead(IV) oxide | PbO₂ | 239.20 | +4 | Black/Brown |
| Lead(II,IV) oxide | Pb₃O₄ | 685.60 | +2, +4 | Red |
| Lead(II) chloride | PbCl₂ | 278.10 | +2 | White |
| Lead(II) sulfate | PbSO₄ | 303.26 | +2 | White |
| Lead(II) nitrate (B79036) | Pb(NO₃)₂ | 331.20 | +2 | Colorless/White |
| Lead(II) cyanide | Pb(CN)₂ | 259.23 | +2 | White to yellowish |
Data sourced from multiple chemical databases and literature. wikipedia.orgwikipedia.orgnih.gov
Overview of Academic Research Trajectories for Lead Cyanide and Related Metal Cyanides
Academic research into this compound (Pb(CN)₂) itself is less extensive compared to cyanides of transition metals like iron, gold, or cobalt, which have major industrial applications in pigments, mining, and catalysis. wikipedia.orgugr.es Research on this compound often appears in the context of environmental studies, particularly concerning the fate of cyanide in effluents from mining operations where lead minerals may be present. tandfonline.comresearchgate.netresearchgate.net
Studies indicate that lead forms relatively weak cyano complexes, such as Pb(CN)⁺ and Pb(CN)₂, especially when compared to the highly stable complexes formed by metals like iron or cobalt. researchgate.net Some research focuses on the interaction between lead ions and cyanide in specific industrial processes, such as froth flotation in mining, where lead compounds may be added to influence the process. nih.gov For instance, research has explored how lead ions can activate pyrite (B73398) flotation even in the presence of depressing cyanide species. nih.gov
In the broader field of metal cyanides, research has moved towards designing complex, multi-dimensional structures. Cyanide's ability to act as a bridging ligand has been exploited to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are investigated for a range of applications including gas storage, separation, and catalysis. While lead is not a primary focus in this area, the fundamental principles of cyanide as a building block are well-established. researchgate.netmdpi.com Recent studies on lead coordination chemistry have explored the synthesis of novel structures using various organic ligands alongside or instead of cyanide, creating one-, two-, or three-dimensional frameworks with potential catalytic applications, such as in cyanosilylation reactions. rsc.org
Interactive Table 2: Comparison of Metal Cyanide Research Focus
| Metal Cyanide Type | Primary Research Area | Key Applications/Significance | Stability of Complex |
| Iron Cyanides (e.g., Ferrocyanide) | Pigments, Coordination Chemistry, Anti-caking agents | Prussian blue, food additives, chemical synthesis | Very High |
| Gold/Silver Cyanides | Hydrometallurgy, Electroplating | Extraction of gold and silver from ores, plating | Very High |
| Cobalt/Nickel Cyanides | Catalysis, Antidotes, Electroplating | Synthesis of organic compounds, cyanide poisoning treatment | Very High |
| Copper/Zinc Cyanides | Electroplating, Environmental Chemistry | Brass plating, studies on wastewater treatment | Moderate to High |
| This compound | Environmental Chemistry, Flotation Processes | Fate of cyanide in mining effluents, mineral processing | Weak |
Information compiled from various sources on inorganic and coordination chemistry. wikipedia.orgugr.esresearchgate.netnih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
592-05-2 |
|---|---|
Molecular Formula |
C2N2P |
Molecular Weight |
259 g/mol |
IUPAC Name |
dicyanolead |
InChI |
InChI=1S/2CN.Pb/c2*1-2; |
InChI Key |
UMTFPTCPRUEQHM-UHFFFAOYSA-N |
SMILES |
C(#N)[Pb]C#N |
Canonical SMILES |
C(#N)[Pb]C#N |
Other CAS No. |
592-05-2 |
physical_description |
Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Lead Cyanide
Classical Synthetic Approaches for Lead Cyanide Compounds
The traditional methods for synthesizing this compound compounds primarily rely on precipitation from aqueous solutions.
Precipitation Reactions from Aqueous Solutions of Lead(II) Salts and Alkali Metal Cyanides
The most common method for preparing this compound is through a precipitation reaction involving a soluble lead(II) salt, such as lead(II) nitrate (B79036), and an alkali metal cyanide, like potassium cyanide. When aqueous solutions of these reactants are mixed, insoluble this compound precipitates out of the solution. This double displacement reaction is a straightforward and widely used approach for obtaining this compound. ugr.es For instance, the reaction between lead nitrate and potassium cyanide yields this compound and potassium nitrate. Similarly, lead ferrocyanide can be synthesized by reacting a soluble lead salt with a ferrocyanide precursor.
The general chemical equation for the precipitation of this compound is:
Pb(NO₃)₂ (aq) + 2 KCN (aq) → Pb(CN)₂ (s) + 2 KNO₃ (aq)
In a typical laboratory-scale synthesis of a related compound, lead ferrocyanide, a 0.1 M potassium ferrocyanide solution is gradually added to a 0.1 M lead nitrate solution with constant stirring. The mixture is then heated and aged to improve the crystallinity of the precipitate.
Influence of Reaction Conditions, including pH and Presence of Hydrocyanic Acid, on this compound Formation
The formation and composition of this compound are highly sensitive to the reaction conditions, particularly pH and the presence of hydrocyanic acid (HCN).
pH: The pH of the solution plays a critical role. In the absence of free hydrocyanic acid, the reaction between lead salts and alkali metal cyanides can lead to the formation of basic or oxide cyanides, such as Pb(CN)₂·2PbO. ugr.esresearchgate.net To obtain pure this compound, the reaction is typically carried out in the presence of hydrocyanic acid. ugr.es The pH must be carefully controlled, as a low pH (acidic) will favor the formation of highly toxic hydrogen cyanide gas (HCN), while a very high pH (alkaline) can lead to the formation of lead hydroxide (B78521) or plumbite complexes. cyanidecode.orgemerson.com In industrial processes like cyanidation for gold recovery, the pH is maintained between 10 and 11 to prevent the formation of HCN gas. cyanidecode.orgscirp.org
Hydrocyanic Acid: The presence of hydrocyanic acid is crucial for the formation of pure this compound (Pb(CN)₂) and prevents the precipitation of lead oxide cyanides. ugr.es The equilibrium between cyanide ions (CN⁻) and hydrocyanic acid (HCN) is pH-dependent, with a pKa of about 9.2 to 9.5. cyanidecode.orgresearchgate.net At a pH below this range, HCN is the predominant species. cyanidecode.org
The following table summarizes the influence of pH on cyanide species:
| pH Range | Predominant Cyanide Species | Implication for this compound Synthesis |
| < 9.2 | Hydrogen Cyanide (HCN) | Favors formation of pure Pb(CN)₂, but also increases the risk of toxic gas release. ugr.escyanidecode.org |
| 9.2 - 9.5 | Equilibrium between CN⁻ and HCN | A critical range where both species are present in significant amounts. cyanidecode.org |
| > 9.5 | Cyanide Ion (CN⁻) | Can lead to the formation of basic lead cyanides or lead hydroxide in the absence of sufficient HCN. ugr.esresearchgate.netemerson.com |
| > 11 | Cyanide Ion (CN⁻) | Strongly favors the cyanide ion, minimizing HCN gas formation but increasing the likelihood of forming other lead compounds. cyanidecode.orgemerson.com |
Novel Synthetic Routes for this compound and Its Derivatives
In addition to classical precipitation, researchers have explored other synthetic pathways to produce this compound and its derivatives with specific properties and architectures.
Ion Exchange Methods for Lead Dicyanamide (B8802431) Synthesis
Lead dicyanamide, Pb[N(CN)₂]₂, can be synthesized using ion exchange methods. researchgate.netresearchgate.net This technique involves reacting aqueous solutions of a soluble lead salt, like lead(II) nitrate, with a dicyanamide salt, such as sodium dicyanamide. researchgate.net The lead ions exchange with the sodium ions, leading to the precipitation of lead dicyanamide. researchgate.net This method has been successfully used to obtain single crystals of lead dicyanamide suitable for X-ray diffraction studies. researchgate.netresearchgate.net The synthesis can be carried out by reacting aqueous solutions of Pb(NO₃)₂ and NaN(CN)₂ directly or by using an ion exchange resin. researchgate.netuni-augsburg.de
Hydrothermal and Solvothermal Syntheses of this compound Architectures
Hydrothermal and solvothermal methods offer pathways to synthesize crystalline this compound-containing coordination polymers with controlled architectures. These techniques involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. nih.govwikipedia.org
Hydrothermal Synthesis: This method uses water as the solvent. It has been employed to create a variety of lead(II) coordination compounds with different dimensional structures, from dinuclear complexes to 3D frameworks. nih.gov For example, the hydrothermal reaction of lead(II) nitrate with 3-aminopyrazine-2-carboxylic acid has yielded a series of complex lead-containing structures. nih.gov In some cases, cyanide groups can be generated in situ during the reaction. rsc.org Alkaline hydrothermal conditions are considered favorable for the transformation of cyanide species. mdpi.com
Solvothermal Synthesis: This method is similar to the hydrothermal route but uses a non-aqueous solvent. wikipedia.org Solvothermal synthesis has been utilized to create cyanide-containing silver(I) coordination polymers where the cyanide group was generated in situ from the C-C cleavage of acetonitrile. rsc.org This approach highlights the potential for generating cyanide ligands from the solvent itself under specific reaction conditions.
The following table outlines key parameters in these syntheses:
| Synthesis Method | Solvent | Key Features | Example Product |
| Hydrothermal | Water | High temperature and pressure, can lead to in-situ ligand formation. nih.govrsc.org | 3D [Pb₂(L₂)₂]n·(2DMF)n·(H₂O)n framework. nih.gov |
| Solvothermal | Non-aqueous (e.g., acetonitrile) | Similar to hydrothermal but with organic solvents, allows for different reaction pathways. wikipedia.orgrsc.org | [Ag₃(trz)₂(CN)]n where CN is from acetonitrile. rsc.org |
Solid-State Reaction Pathways to this compound
Solid-state synthesis offers a solvent-free alternative for producing this compound and related compounds. These reactions are typically carried out by heating the solid reactants or by using mechanochemical methods like ball-milling.
A notable example is the synthesis of the coordination polymer Pb(H₂O)[Au(CN)₂]₂ by reacting KAu(CN)₂ and Pb(NO₃)₂. acs.orgresearchgate.net Dehydration of this compound at 175 °C yields the microcrystalline product Pb[Au(CN)₂]₂. acs.orgresearchgate.net While direct solid-state synthesis of simple this compound from its elemental constituents is less common, the synthesis of related metal cyanides like Prussian blue has been achieved through ball-milling of the basic components. koreascience.kr This suggests the potential for developing similar mechanochemical routes for this compound.
Mechanistic Investigations of this compound Formation
The primary formation mechanism of lead(II) cyanide is a precipitation reaction that occurs when an aqueous solution containing soluble lead(II) salts, such as lead(II) nitrate, is mixed with a solution of an alkali metal cyanide, like potassium cyanide or sodium cyanide. The lead(II) ions and cyanide ions combine, and the resulting insoluble lead(II) cyanide precipitates out of the solution.
The net ionic equation for this precipitation reaction is:
Pb²⁺(aq) + 2CN⁻(aq) → Pb(CN)₂(s)
The cyanide ion acts as the nucleophile, attacking the lead(II) cation. However, the formation mechanism can be influenced by the chemical environment, particularly the pH of the solution. In alkaline conditions, a competing reaction can occur, leading to the precipitation of lead(II) hydroxide, Pb(OH)₂. researchgate.net This is a critical consideration in processes like the cyanidation of gold ores, where lead(II) ions may be added; the low solubility of this compound means that the formation of lead hydroxide can become the predominant reaction pathway in sufficiently alkaline solutions. researchgate.net Furthermore, in acidic solutions (pH < 9.2), the cyanide anion (CN⁻) is protonated to form hydrogen cyanide (HCN), reducing the concentration of free cyanide ions available to precipitate with lead(II) ions. scirp.org
Kinetic Studies of this compound Precipitation
Thermodynamic Considerations in this compound Synthesis
The synthesis of lead(II) cyanide is governed by thermodynamic principles, primarily the equilibrium established between the solid compound and its dissolved ions.
The dissolution and precipitation equilibrium is represented by the following reaction:
Pb(CN)₂(s) ⇌ Pb²⁺(aq) + 2CN⁻(aq)
The position of this equilibrium is described by the solubility product constant (Ksp). However, a definitive experimentally determined Ksp value for lead(II) cyanide is not listed in many major compilations of thermodynamic data where constants for other lead salts and metal cyanides are commonly found. umass.edusolubilityofthings.comperiodni.com The compound is generally described as being slightly soluble in water. nih.gov
The synthesis is thermodynamically influenced by factors that affect the equilibrium, such as pH. The formation of lead(II) cyanide is favored in a specific pH range. In acidic conditions, the concentration of CN⁻ decreases as it forms HCN, shifting the equilibrium to the left and favoring the dissolution of any solid Pb(CN)₂. In strongly alkaline solutions, the formation of lead-hydroxy complexes and solid lead(II) hydroxide can compete with the formation of lead(II) cyanide, making the synthesis less favorable. researchgate.netscirp.org
The standard Gibbs free energy of reaction (ΔG°) is related to the solubility product constant by the equation ΔG° = -RTln(Ksp), where R is the gas constant and T is the temperature in Kelvin. expii.comulaval.ca The standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard molar entropy (S°) for solid lead(II) cyanide are also not available in widely referenced thermodynamic databases. usp.brdrjez.compressbooks.pubwisc.edu However, data for the constituent aqueous ions are available and presented below.
Interactive Table: Summary of Lead(II) Cyanide Formation and Properties
| Property | Description |
| Formation Reaction | Pb²⁺(aq) + 2CN⁻(aq) → Pb(CN)₂(s) |
| Physical Appearance | White to yellowish powder. nih.gov |
| Aqueous Solubility | Described as slightly soluble in water. nih.gov |
| Competing Reactions | Formation of Pb(OH)₂ in alkaline solutions. researchgate.net |
Interactive Table: Thermodynamic Data for Constituent Ions at 25°C
| Species | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |
| Pb²⁺(aq) | -1.7 | -24.43 | 10.5 |
| CN⁻(aq) | 150.6 | 172.4 | 117.99 |
| This table presents standard thermodynamic data for the aqueous ions involved in the formation of lead(II) cyanide. Data for the solid product, Pb(CN)₂(s), is not readily available in the cited literature. |
Advanced Structural Elucidation and Chemical Bonding in Lead Cyanide Systems
Crystallographic Investigations of Lead Cyanide and Its Coordination Polymers
Crystallography stands as a cornerstone in the structural determination of this compound compounds, providing precise atomic coordinates that reveal their complex architectures.
Single-crystal X-ray diffraction (SC-XRD) is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uwaterloo.cauhu-ciqso.escreative-biostructure.com This technique has been pivotal in revealing the detailed structures of lead-containing coordination polymers. For instance, the analysis of a coordination polymer synthesized from the reaction of KAu(CN)₂ and Pb(NO₃)₂ revealed a structure with one-dimensional chains of lead(II)-H₂O linked by Au(CN)₂⁻ moieties, forming a two-dimensional slab. figshare.comacs.org In this structure, the lead(II) ion exhibits a bicapped trigonal prismatic geometry, coordinated to six nitrogen-bound cyanides at the prism vertices and water molecules at two of the faces. figshare.comacs.org
The table below summarizes key crystallographic data for a representative lead-gold cyanide coordination polymer.
| Parameter | Value | Reference |
| Chemical Formula | Pb(H₂O)[Au(CN)₂]₂ | figshare.comacs.org |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/m | researchgate.net |
| a (Å) | 16.0140 (5) | researchgate.net |
| b (Å) | 13.8250 (5) | researchgate.net |
| c (Å) | 7.5720 (2) | researchgate.net |
| β (°) | 102.946 (2) | researchgate.net |
| V (ų) | 1633.78 (9) | researchgate.net |
| Z | 2 | researchgate.net |
While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a valuable alternative for characterizing polycrystalline materials. researchgate.net This technique is instrumental in identifying crystalline phases and can be used to monitor structural changes, such as those occurring upon dehydration. figshare.comacs.org
For example, the dehydration of the coordination polymer Pb(H₂O)[Au(CN)₂]₂ at 175 °C yields the microcrystalline material Pb[Au(CN)₂]₂. figshare.comacs.org Although a single-crystal structure of the dehydrated form could not be obtained, its structure was proposed based on a combination of PXRD and solid-state NMR data. figshare.comacs.org The PXRD pattern of the dehydrated compound indicated a change in the crystal structure, consistent with the loss of water molecules and a rearrangement of the coordination environment around the lead(II) center. figshare.comacs.org Standard X-ray diffraction powder patterns for various inorganic compounds, including some cyanides, have been compiled by the National Bureau of Standards, providing a valuable reference for phase identification. nist.govnist.govgovinfo.govgovinfo.gov
The versatility of the cyanide ligand as a bridging unit leads to a remarkable structural diversity in bimetallic coordination polymers containing lead. mdpi.comias.ac.inacs.org These systems can form a variety of architectures, from one-dimensional chains to two- and three-dimensional frameworks. researchgate.nettandfonline.comtandfonline.comkaust.edu.sadiva-portal.org The final structure is influenced by factors such as the choice of the second metal ion, the ligands attached to it, and the reaction conditions. ias.ac.intandfonline.com
For instance, cyanide-bridged Fe(III)-Mn(III) bimetallic complexes can form one-dimensional zigzag chains. diva-portal.org In other systems, cyanide-bridged coordination polymers can exhibit properties like photomagnetism and water sorption, highlighting the functional potential of these materials. researcher.life The reaction of K[Ag(CN)₂] with a macrocyclic nickel complex can result in a one-dimensional infinite cyanide-bridged Ni-Ag complex. ias.ac.in The structural characterization of these diverse clusters is crucial for understanding their magnetic, optical, and sorption properties.
Powder X-ray Diffraction Characterization of Polycrystalline this compound Forms
Spectroscopic Probes of Lead-Cyanide Bonding and Coordination Environments
Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the nature of chemical bonds and the local coordination environments of specific atoms.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are sensitive to the strength and nature of chemical bonds. acs.org In this compound systems, these techniques are particularly useful for studying the C≡N stretching vibration of the cyanide ligand. murdoch.edu.aursc.orgresearchgate.net The frequency of this vibration is influenced by the coordination mode of the cyanide group (i.e., whether it is terminal or bridging) and the nature of the metal ions to which it is bonded. rsc.orgresearchgate.net
For example, in a heterometallic lead-silver cyanide complex, the ν(CN) frequency in the Raman spectrum was observed to decrease to 2092 cm⁻¹ due to the bridging coordination of the cyanide ligand. rsc.org In the same compound, a ν(CN) frequency at 2122 cm⁻¹ was also assigned, reflecting a different cyanide environment with a non-linear Pb-N-C angle. rsc.org The table below shows a comparison of ν(CN) frequencies in different cyanide-containing compounds.
| Compound/System | ν(CN) Frequency (cm⁻¹) | Spectroscopic Method | Reference |
| AgCN (crystalline) | 2164 | IR | rsc.org |
| [Pb(OH)]n[Ag(SCN)(CN)]n | 2122 | IR | rsc.org |
| [Pb(OH)]n[Ag(SCN)(CN)]n | 2092 | Raman | rsc.org |
| Free CN⁻ ion | ~2130 | Raman | researchgate.net |
| H-PB/CN | Lower range shift | Raman | researchgate.net |
These spectroscopic techniques are also sensitive to other vibrational modes within the structure, such as those involving the lead-ligand bonds and any co-ligands or solvent molecules present, like the O-H stretching mode in hydrated compounds. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local atomic environments in solid materials. murdoch.edu.au Solid-state NMR, particularly using nuclei such as ²⁰⁷Pb, ¹³C, and ¹⁵N, has provided invaluable insights into the structure of this compound coordination polymers. figshare.comacs.orgresearchgate.net
In the study of the Pb(H₂O)[Au(CN)₂]₂ coordination polymer and its dehydrated form, solid-state NMR was crucial. figshare.comacs.orgresearchgate.net The ²⁰⁷Pb NMR spectrum of the hydrated compound was consistent with the low-symmetry environment of the lead(II) ion observed in the single-crystal structure. figshare.comacs.org Upon dehydration, the ²⁰⁷Pb NMR spectrum became axially symmetric, indicating a higher local symmetry around the lead atom in the resulting Pb[Au(CN)₂]₂. figshare.comresearchgate.net This change, along with data from ¹³C and ¹⁵N NMR which showed a single cyanide environment in the dehydrated form, allowed for the proposal of a new structure where the lead(II) center is in a distorted square-prismatic environment. figshare.comacs.orgresearchgate.net Empirical correlations have been established between ²⁰⁷Pb isotropic chemical shifts and structural parameters like coordination number and mean bond length, which aids in the characterization of lead environments in complex materials. acs.org
The following table summarizes the key NMR observations for the lead-gold cyanide coordination polymer system.
| Compound | Nucleus | Observation | Interpretation | Reference |
| Pb(H₂O)[Au(CN)₂]₂ | ¹⁵N | Two resonances | μ₂-bridging and hydrogen-bonding cyanides | figshare.comresearchgate.net |
| Pb[Au(CN)₂]₂ | ²⁰⁷Pb | Axially symmetric spectrum, reduced shielding span | Higher site symmetry for Pb(II) | figshare.comresearchgate.net |
| Pb[Au(CN)₂]₂ | ¹³C, ¹⁵N | Single cyanide resonance | A single type of cyanide environment | figshare.comresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques for probing the elemental composition, chemical states, and electronic structure of materials. malvernpanalytical.comresearchgate.net
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), operates by irradiating a sample with X-rays, which causes the emission of core-level electrons. bris.ac.uk The kinetic energies of these ejected photoelectrons are measured, and their binding energies are calculated using the equation BE = hν − KE − ϕ, where hν is the energy of the incident X-ray photons, KE is the measured kinetic energy of the electron, and ϕ is the work function of the spectrometer. mdpi.com Since each element has a unique set of binding energies, XPS can identify the elements present on a material's surface (typically the top 2-10 nm) and, crucially, shifts in these binding energies provide information about the element's oxidation state and local chemical environment. researchgate.netmdpi.com
In the context of this compound, XPS is instrumental in confirming the +2 oxidation state of lead. The lead atom possesses an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p². wikipedia.orgthermofisher.com The Pb 4f region of the XPS spectrum is characteristic, showing well-separated spin-orbit components (4f₇/₂ and 4f₅/₂), with a typical splitting of 4.87 eV for metallic lead. thermofisher.com The precise binding energies for lead in lead(II) cyanide would be compared against standard reference compounds, such as lead(II) oxide or lead nitrate (B79036), to confirm the Pb(II) state. For instance, studies on lead ions adsorbed on mineral surfaces identify lead species based on the Pb 4f binding energies. mdpi.com Similarly, the N 1s and C 1s spectra can provide information on the cyanide ligand and its bonding environment. mdpi.com For accurate measurement, especially on insulating samples like this compound powder, spectra are often charge-referenced to the adventitious carbon C 1s peak, typically set at 284.8 eV. bris.ac.uk
| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State/Species | Reference |
|---|---|---|---|---|
| Lead (Pb) | Pb 4f₇/₂ | ~138-139 | Pb(II) in oxides/carbonates | mdpi.comresearchgate.net |
| Carbon (C) | C 1s | ~288-289 | Cyanide (C≡N) | mdpi.com |
| Nitrogen (N) | N 1s | ~397-399 | Cyanide (C≡N) or Metal-Cyanide Complex | mdpi.com |
X-ray Absorption Spectroscopy (XAS) provides complementary information, particularly regarding the unoccupied electronic states and the local geometric structure. frontiersin.orgle.ac.uk XAS measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. rsc.org The resulting spectrum, known as X-ray Absorption Near Edge Structure (XANES) or Near Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state and coordination chemistry (e.g., symmetry and ligand type). mdpi.comresearchgate.net An increase in the oxidation state of an atom typically results in a shift of the absorption edge to higher energies. researchgate.netrsc.org
For this compound, L-edge XAS of lead would probe the electronic transitions from the 2p core levels to unoccupied d-orbitals. helmholtz-berlin.de By comparing the edge position of the sample to that of lead compounds with known oxidation states (e.g., Pb metal, PbO, PbO₂), the +2 oxidation state in this compound can be definitively verified. researchgate.net Furthermore, the fine structure of the XANES spectrum can serve as a fingerprint for the local coordination environment of the lead ions within the cyanide matrix. mdpi.com
Microstructural Analysis and Morphology of this compound Materials
The physical form and structure of a chemical compound at the microscopic level are critical to its properties and applications. For this compound, which is typically produced as a solid, microstructural analysis reveals details about its crystallinity, particle size, and morphology. The primary techniques used for this purpose are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). consensus.apprsc.org
This compound is generally described as a white to yellowish crystalline powder. echemi.com
Scanning Electron Microscopy (SEM) is used to visualize the surface topography of a material. nih.gov In SEM, a focused beam of electrons scans the sample surface, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample. This provides images that reveal the size, shape, and texture of particles and their agglomerates. ijesi.org For this compound powder, SEM analysis would characterize the morphology of the crystals, which could range from well-defined geometric shapes to irregular aggregates, depending on the synthesis method. mdpi.com
Transmission Electron Microscopy (TEM) offers higher resolution imaging by passing a beam of electrons through an ultrathin slice of the sample. nih.gov TEM can reveal internal structure, crystallinity, and lattice defects. chalcogen.ro Selected Area Electron Diffraction (SAED), a function within a TEM, can be used to confirm the crystalline nature of the material. For this compound nanoparticles, TEM would be essential to determine their precise size distribution, shape (e.g., spherical, rod-like), and degree of crystallinity. ijesi.orgijnnonline.net Studies on analogous nano-sized coordination polymers and other lead compounds have demonstrated the ability of these techniques to characterize morphologies such as nanospheres, rice-shaped nanoparticles, and nanofibers. ijesi.orgmdpi.comijnnonline.net
| Technique | Information Obtained | Potential Morphologies Observed | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Particle size, shape, surface texture, and agglomeration state. | Crystalline powders, irregular aggregates, potential for nanostructured features like spheres or rods. | nih.govijesi.org |
| Transmission Electron Microscopy (TEM) | High-resolution particle size and shape, internal crystal structure, lattice fringes, and defects. | Nanoparticles (e.g., spherical), confirmation of crystallinity through electron diffraction. | nih.govchalcogen.ro |
The specific morphology of this compound materials is heavily dependent on the synthesis conditions, such as precursor concentrations, temperature, and the presence of surfactants or templates. By controlling these parameters, it is possible to produce this compound with tailored microstructural properties, from bulk crystalline powders to nanoscale materials. mdpi.comijnnonline.net
Chemical Reactivity and Transformation Pathways of Lead Cyanide
Ligand Exchange and Substitution Reactions of Cyanide Ligands in Lead Complexes
Ligand substitution reactions are fundamental to the chemistry of coordination complexes, involving the replacement of one ligand by another. The kinetics and mechanisms of these reactions for lead cyanide complexes are crucial for understanding their stability and reactivity. While thermodynamically stable, many cyanide complexes are kinetically labile, meaning they exchange ligands rapidly. cbpbu.ac.inlibretexts.org For instance, the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, though thermodynamically stable, exchanges cyanide ligands on a millisecond timescale. libretexts.org
The mechanisms for ligand substitution are generally categorized as dissociative (where a ligand leaves first, forming an intermediate with a lower coordination number), associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number), or interchange (a concerted process without a distinct intermediate). libretexts.orgsolubilityofthings.com For many heavy metal complexes, such as those of thallium(III), ligand exchange reactions can be exceedingly fast and often proceed through an associative interchange (Iₐ) mechanism. acs.org
In the context of lead, research on (tricyanoboryl)plumbate anions demonstrates that ligand substitution at the lead center is feasible. The reaction of triorganyllead halides with the B(CN)₃²⁻ nucleophile yields [R₃PbB(CN)₃]⁻. researchgate.net The ethyl derivative, [Et₃PbB(CN)₃]⁻, undergoes a stepwise dismutation in aqueous solution, which is a form of ligand redistribution, to form a series of anions [Et₄₋ₙPb{B(CN)₃}ₙ]ⁿ⁻ where n ranges from 1 to 4. researchgate.net This indicates that the ligands around the lead center can be substituted in a sequential manner.
Table 1: Ligand Exchange Characteristics of Various Metal Cyanide Complexes
This table provides context on the kinetic behavior of different cyanide complexes, illustrating the concepts of lability and inertness.
| Metal Complex | Exchange Half-Life (t₁/₂) | Kinetic Class | Reference |
|---|---|---|---|
[Ni(CN)₄]²⁻ |
~30 seconds | Labile | cbpbu.ac.in |
[Mn(CN)₆]³⁻ |
~1 hour | Moderately Labile | cbpbu.ac.in |
[Cr(CN)₆]³⁻ |
~24 days | Inert | cbpbu.ac.in |
[Co(NH₃)₆]³⁺ (in acid) |
Several days | Inert | cbpbu.ac.in |
Tl(CN)ₘ³⁻ᵐ / Tl(CN)ₙ³⁻ⁿ |
Rate constants ~100-1000 s⁻¹ | Fast Exchange | acs.org |
Redox Chemistry of this compound Systems
The redox chemistry of this compound involves both the oxidation of the cyanide ligand and the change in the oxidation state of the lead center. These processes are often coupled and are central to applications in electrochemistry and hydrometallurgy.
The cyanide ion (CN⁻) is a reductant and can be oxidized by various chemical and electrochemical methods. wikipedia.org In the presence of lead compounds, these oxidation pathways can be significantly influenced.
Table 2: Summary of Electrochemical Cyanide Oxidation on PbO₂ Anodes
| Parameter | Observation | Reference |
|---|---|---|
| Anode Material | PbO₂ coated on titanium (PbO₂/Ti) | dss.go.th |
| Reaction Intermediate | Cyanate (B1221674) (OCN⁻) | dss.go.thredalyc.org |
| Final Products | Carbon dioxide (CO₂) and nitrogen (N₂) | dss.go.th |
| Process Performance | High initial oxidation rates; higher efficiency than graphite (B72142) for low cyanide concentrations. | dss.go.th |
| Mechanism | Oxidation of cyanide to cyanate, followed by oxidation of cyanate. | dss.go.th |
The reduction of lead(II) to its metallic state (Pb⁰) is a key process in several applications, notably in hydrometallurgy and electroplating.
Electrochemical Deposition: In electroplating, lead can be deposited from cyanide-based solutions. nmfrc.orggoogle.com The presence of lead(II) ions in a gold cyanide plating bath has been shown to decrease the cathodic polarization, which facilitates the electro-reduction of gold and improves the quality of the plated layer. ijpcbs.com The mechanism involves the adsorption of lead ions onto the electrode surface, followed by their reduction. ijpcbs.com
Table 3: Effect of Lead(II) Nitrate (B79036) on Gold Leaching in Cyanide Solution
| Ore/System | Pb(NO₃)₂ Addition | Effect on Gold Recovery | Effect on Silver Recovery | Reference |
|---|---|---|---|---|
| Turkish Gold Ores | 0.1-0.5 kg/Mg | 0.4-1.2% increase | 3.9-11.6% increase | journalssystem.com |
| Malaysian Gold Ore | 150 ppm | Increase to 59.81% (from ~45%) | Not specified | journalssystem.com |
| Gold-Silver Alloy | Trace amounts (1 ppm) | Substantially increased leaching rate | Enhanced leaching | scribd.comresearchgate.net |
Oxidation Pathways of Cyanide in the Presence of Lead
Reactions of this compound with Inorganic and Organic Reagents
This compound reacts readily with acids to produce hydrogen cyanide (HCN), a highly toxic and flammable gas. This is a characteristic reaction of all metal cyanides. The reaction is an acid-base protonation where the cyanide anion (CN⁻), a Brønsted-Lowry base, accepts a proton (H⁺) from the acid. wikipedia.org The pKa of hydrogen cyanide is approximately 9.21, meaning that in solutions with a pH below this value, the equilibrium will favor the formation of HCN gas. wikipedia.org This reaction underscores the critical need for careful pH control when handling cyanide-containing solutions.
The cyanide ligand is an excellent bridging ligand, capable of linking two different metal centers to form heterometallic complexes. nih.govresearchgate.netrsc.org While lead(II) cyanide itself is poorly soluble, lead(II) ions in a cyanide solution can interact with other metal ions present. This is particularly relevant in industrial processes like cyanidation, where ores contain various metals.
For example, in gold leaching, lead ions can passivate the surface of copper sulfide (B99878) minerals like chalcopyrite, which reduces their dissolution and thereby decreases the consumption of cyanide by these unwanted side reactions. journalssystem.com Cyanide readily forms stable complexes with a wide range of transition metals, including iron, copper, gold, and nickel. wikipedia.orgnih.gov The formation of these complexes is governed by their respective stability constants. The ability of cyanide to bridge metals has led to the synthesis of a vast array of polynuclear coordination polymers with interesting magnetic and structural properties. nih.govacs.org It is plausible that lead(II) could be incorporated into such bridged structures, for instance, forming M-NC-Pb linkages, although specific studies on such complexes are less common than those involving transition metals.
Table 4: Stability Constants for Selected Metal Cyanide Complexes
The stability constant (log K) indicates the strength of the metal-ligand complex. Higher values denote greater stability.
| Metal Cyanide Complex | Overall Stability Constant (log K) | Reference |
|---|---|---|
[Ag(CN)₂]⁻ |
20.5 | epa.gov |
[Au(CN)₂]⁻ |
38.3 | thermofisher.com |
[Cu(CN)₄]³⁻ |
30.3 | epa.gov |
[Ni(CN)₄]²⁻ |
30.2 | epa.gov |
[Fe(CN)₆]⁴⁻ |
35.4 | epa.gov |
[Co(CN)₆]³⁻ |
64.0 | epa.gov |
[Pb(CN)₃]⁻ |
8.5 | wordpress.com |
[Pb(CN)₄]²⁻ |
10.7 | wordpress.com |
Nucleophilic Addition Reactions Mediated by Cyanide Species
The cyanide ion (CN⁻) is a potent nucleophile due to the negative charge on the carbon atom, enabling it to participate in a variety of nucleophilic addition reactions. nih.govstudymind.co.uk While lead(II) cyanide itself is not typically used as a direct mediator in organic synthesis, its slight solubility in water means it can serve as a source of cyanide ions. nih.govechemi.com These cyanide ions can then engage in characteristic nucleophilic attacks.
A primary example of this reactivity is the addition of cyanide to the carbonyl group of aldehydes and ketones. byjus.comlibretexts.org In this reaction, the nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon single bond. byjus.com This process results in the formation of an intermediate alkoxide, which is subsequently protonated to yield a cyanohydrin (also known as a hydroxynitrile). byjus.comchemguide.co.uk
The general mechanism can be summarized in two key steps:
Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon. libretexts.org
Protonation: The resulting negatively charged oxygen (alkoxide) is protonated by a proton source, such as hydrogen cyanide or a dilute acid, to form the final hydroxyl group. chemguide.co.uk
These reactions are significant in organic synthesis as they extend the carbon chain by one carbon atom. studymind.co.uk The reaction is typically performed by mixing an aldehyde or ketone with a solution of sodium or potassium cyanide and a weak acid to maintain a pH of around 4-5, which provides the optimal balance of free cyanide ions and hydrogen cyanide for the reaction to proceed efficiently. libretexts.orgchemguide.co.uk
Table 1: Nucleophilic Addition of Cyanide to Carbonyl Compounds
| Reactant Type | Example Reactant | General Product | Specific Product Example | Significance |
|---|---|---|---|---|
| Aldehyde | Ethanal | Cyanohydrin (Hydroxynitrile) | 2-Hydroxypropanenitrile | Carbon chain extension studymind.co.uk |
| Ketone | Propanone | Cyanohydrin (Hydroxynitrile) | 2-Hydroxy-2-methylpropanenitrile | Synthesis of functionalized molecules chemguide.co.uk |
| α,β-Unsaturated Carbonyl | Cyclohexen-2-one | 1,4-Keto-nitrile | 3-Oxocyclohexane-1-carbonitrile | Conjugate (1,4) addition wikipedia.org |
Thermal Decomposition Pathways and Products of this compound
Lead(II) cyanide is unstable when subjected to heat and will decompose. nih.gov The thermal degradation of this compound and similar metal cyanides can follow several pathways, yielding a range of products depending on the temperature and atmospheric conditions. Upon heating, the compound can produce toxic fumes, which may include lead oxides, nitrogen oxides, and cyanide-containing species. nih.govechemi.com
One significant product from the pyrolysis of metal cyanides is cyanogen (B1215507) ((CN)₂), a colorless, toxic gas. taylorandfrancis.com The thermal decomposition of mercuric cyanide, for instance, is a known laboratory method for preparing cyanogen. taylorandfrancis.com It is plausible that this compound decomposes similarly, yielding elemental lead or lead oxides and cyanogen gas. The cyanogen itself can be a precursor in the formation of nitrogen oxides if the decomposition occurs in the presence of oxygen. nih.gov
Furthermore, at elevated temperatures, hydrogen cyanide (HCN) can be a decomposition product, particularly in the presence of any water vapor. researchgate.net Studies on related lead-containing compounds, such as formamidinium lead halide perovskites, have shown that thermal degradation can release hydrogen cyanide. researchgate.net
Table 2: Potential Thermal Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Physical State (STP) | Notes |
|---|---|---|---|
| Lead / Lead Oxide | Pb / PbO, PbO₂ | Solid | Solid residue remaining after decomposition. nih.gov |
| Cyanogen | (CN)₂ | Gas | A primary product from the pyrolysis of many metal cyanides. taylorandfrancis.com |
| Hydrogen Cyanide | HCN | Gas | May form in the presence of hydrogen sources (e.g., water). researchgate.net |
| Nitrogen Oxides | NOₓ | Gas | Can be produced in the presence of oxygen. nih.govechemi.com |
Photochemical and Radiolytic Transformations of this compound
The transformation of this compound can be induced by energy sources other than heat, such as light (photochemistry) and ionizing radiation (radiolysis).
Photochemical Transformations:
Exposure to ultraviolet (UV) light can induce the decomposition of metal-cyanide complexes. nih.govrsc.orgresearchgate.net This process, known as photodissociation or photolysis, involves the absorption of photons, which provides the energy to break the bond between the metal and the cyanide ligand. chemrxiv.org For instance, the photodissociation of stable iron-cyanide complexes is a known phenomenon that releases free cyanide. nih.govrsc.org Studies on other transition metal cyanides have demonstrated that UV irradiation can lead to the dissociation of the cyanide ligand. researchgate.netchemrxiv.org In some cases, this photodissociation can be reversible. chemrxiv.org While direct UV photolysis of free cyanide is inefficient, the presence of metal complexes can facilitate light-induced transformations. researchgate.net It is expected that this compound, when in solution or as a suspension, would be susceptible to similar photodegradation pathways, where UV light cleaves the lead-cyanide bond, releasing free cyanide ions or cyanide radicals.
Table 3: Summary of Photochemical Transformation Findings for Metal Cyanides
| Process | Energy Source | Observed Effect on Metal-Cyanide Complexes | Key Products/Intermediates |
|---|---|---|---|
| Photodissociation | UV Light / Sunlight | Breaking of the metal-cyanide bond. rsc.orgchemrxiv.org | Free Cyanide (HCN/CN⁻), Metal Cations. nih.gov |
| Photo-oxidation | UV Light with Oxidant (e.g., H₂O₂) | Accelerated degradation of cyanide. researchgate.net | Cyanate, Carbon Dioxide, Nitrogen. researchgate.net |
Radiolytic Transformations:
Radiolysis involves the chemical decomposition of a substance by high-energy ionizing radiation, such as gamma rays or electron beams. The process begins with the radiation interacting with the medium (typically water in aqueous solutions), generating highly reactive species like hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). acs.orgcdnsciencepub.com These reactive species can then attack dissolved compounds, including metal cyanides.
Pulse radiolysis studies on aqueous cyanide solutions and transition-metal cyanide complexes have shown that hydroxyl radicals can oxidize the metal center or the cyanide ligand. cdnsciencepub.comacs.org For example, the oxidation of various M(CN)₆⁴⁻ complexes by •OH radicals occurs via single electron transfer at diffusion-controlled rates. cdnsciencepub.com Radiolysis of aqueous cyanide solutions can lead to a complex network of reactions, producing various organic and inorganic products. pnas.org It is therefore anticipated that the radiolysis of this compound in an aqueous environment would involve its reaction with these radiolytically generated radicals, leading to the degradation of the cyanide moiety and changes in the oxidation state of the lead ion.
Table 4: Key Reactive Species and Reactions in the Radiolysis of Aqueous Cyanide Systems
| Primary Radiolytic Species | Reaction with Cyanide/Metal-Cyanide Complex | General Outcome |
|---|---|---|
| Hydroxyl Radical (•OH) | Oxidation of the metal center or ligand. cdnsciencepub.comacs.org | Formation of oxidized complexes and other degradation products. |
| Hydrated Electron (e⁻aq) | Reduction of the metal center. researchgate.net | Formation of reduced metal species or metal clusters. |
| Hydrogen Atom (H•) | Addition to the cyanide ligand. acs.org | Formation of transient radical adducts. |
Theoretical and Computational Investigations of Lead Cyanide
Molecular Dynamics Simulations for Understanding Lead Cyanide Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide insights into the dynamic behavior of materials, such as diffusion, phase transitions, and the behavior of substances in solution.
There are currently no specific molecular dynamics simulation studies focused on this compound in the available literature. However, MD simulations have been extensively used to study the behavior of the cyanide ion in aqueous solutions and in other complex systems. aip.orgacs.orgnih.govescholarship.org For example, MD simulations have been used to investigate the spectral diffusion of the cyanide ion in water and to characterize its solvation shell. aip.org In solid-state systems, MD simulations have been employed to understand the dynamics of cyanide ions and their role in facilitating ion transport in materials like Li₆PS₅CN. acs.orgnih.gov
MD simulations of this compound could be performed to:
Investigate the behavior of lead and cyanide ions in aqueous solution, including the structure of the hydration shells around the ions.
Study the thermal properties of solid this compound, such as its melting point and thermal expansion.
Simulate the diffusion of ions in solid this compound, which could be relevant for understanding its conductivity.
Model the interaction of this compound with surfaces or other materials.
These simulations would require the development of accurate force fields, which describe the potential energy of the system as a function of the atomic coordinates. These force fields could be developed using data from high-level quantum mechanical calculations.
Computational Prediction of Spectroscopic Properties of this compound
Computational methods are highly effective at predicting various spectroscopic properties, which can be crucial for identifying and characterizing compounds.
DFT calculations have been used to perform a detailed assignment and interpretation of the vibrational spectra (Raman) of lead chalcogenocyanates. rsc.org The calculated vibrational frequencies generally show good agreement with experimental data, allowing for the confident assignment of spectral bands to specific vibrational modes.
For the [X,C,N] and [H,X,C,N] (X = Sn, Pb) systems, theoretical studies have provided computed spectroscopic data, such as rotational constants and harmonic vibrational frequencies, to aid in their future laboratory and astrophysical detection. rsc.org Such data is invaluable for identifying these molecules in complex environments.
The table below shows a selection of predicted harmonic vibrational frequencies for lead-containing cyanide species.
| Compound/Isomer | Method | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| PbCN | B3LYP/def2-QZVPP | ν(C-N) | 2119.8 |
| PbCN | B3LYP/def2-QZVPP | ν(Pb-C) | 400.9 |
| PbNC | B3LYP/def2-QZVPP | ν(N-C) | 2056.0 |
| PbNC | B3LYP/def2-QZVPP | ν(Pb-N) | 275.5 |
| HPbCN | B3LYP/def2-QZVPP | ν(C-N) | 2147.2 |
| HPbCN | B3LYP/def2-QZVPP | ν(Pb-C) | 403.5 |
| HPbCN | B3LYP/def2-QZVPP | ν(H-Pb) | 1630.9 |
Table 2: Selected Predicted Harmonic Vibrational Frequencies for Lead-Containing Cyanide Species. rsc.org
These examples underscore the power of computational chemistry to predict spectroscopic properties. Similar calculations for lead(II) cyanide could predict its infrared (IR), Raman, and other spectra, which would be essential for its experimental identification and characterization.
Emerging Applications in Materials Science and Industrial Processes Non Biological
Lead Cyanide as a Precursor for Advanced Lead-Based Materials Synthesis
The utility of this compound and its related complexes as precursors for novel inorganic materials is an area of active research. The cyanide ligand's ability to bridge metal centers allows for the construction of extended, multi-dimensional structures.
While various lead compounds such as lead acetate, lead oxide, and lead chloride are commonly used as precursors in the synthesis of lead chalcogenide (PbS, PbSe, PbTe) nanoparticles and thin films, research has not prominently featured this compound for this purpose. acs.orggoogle.comjos.ac.cnrsc.orgsciforum.net The synthesis of lead chalcogenides typically involves reacting a lead source with a chalcogen source in the presence of specific ligands and solvents. acs.orgjos.ac.cn
However, this compound has been shown to be a valuable precursor in the formation of other complex inorganic structures. A notable example is the synthesis of a lead-gold cyanide coordination polymer, Pb(H₂O)[Au(CN)₂]₂. acs.org This material is formed through the reaction of KAu(CN)₂ and lead(II) nitrate (B79036). acs.org Its structure consists of one-dimensional chains of lead(II) centers linked by dicyanoaurate, [Au(CN)₂]⁻, moieties, which create a two-dimensional slab. acs.org This demonstrates the role of both lead and cyanide in forming extended, ordered inorganic complexes.
Metal-Organic Frameworks (MOFs) are porous, crystalline polymers constructed from metal ions or clusters (nodes) linked by organic molecules. wikipedia.org The cyanide ion, though inorganic, is a foundational bridging ligand in the history of coordination polymers, which are precursors to MOFs. acs.org The classic example, Prussian blue (Fe₄[Fe(CN)₆]₃), features cyanide ligands bridging iron centers to form a robust 3D framework. acs.orglupinepublishers.com In these structures, the cyanide group acts as a bidentate linker, bridging two metal centers. acs.org
While this compound (Pb(CN)₂) itself is not commonly cited as a direct starting material for MOF synthesis, lead-containing coordination polymers using cyanide bridges have been created. The lead-gold cyanide coordination polymer, Pb(H₂O)[Au(CN)₂]₂, serves as an example of a 2D MOF-like structure where lead is a key metallic component. acs.org Research into lead-based MOFs more commonly employs organic carboxylate linkers with lead salts like lead acetate. nih.gov The potential for using this compound or other lead-cyanide complexes as nodes or linkers in novel MOF architectures remains an area for further exploration, building on the principles established by simpler cyanide-bridged coordination polymers. researchgate.netnih.govresearcher.life
Formation of Lead Chalcogenides and Other Inorganic Lead Complexes
Catalytic Applications in Inorganic and Organic Synthesis (Excluding Biological Systems)
The catalytic potential of metal cyanide complexes is well-established, particularly in polymerization reactions. While lead-based catalysts are less common than other transition metal systems, research has demonstrated their activity in specific organic transformations.
A series of lead(II) coordination compounds have been shown to act as effective heterogeneous catalysts for the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). rsc.org These catalysts can be recycled multiple times without a significant loss of activity. rsc.org
| Catalyst Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Lead(II) Coordination Complexes | Cyanosilylation of aldehydes | Act as recyclable, heterogeneous catalysts at 15 °C. | rsc.org |
| Double Metal Cyanide (DMC) Complexes (e.g., Zn-Co, Zn-Fe) | Ring-opening polymerization of epoxides; Copolymerization of epoxides and CO₂ | Highly active catalysts for producing polyether polyols and polycarbonates. The general principle involves heterometallic cyanide-bridged frameworks. | mdpi.commdpi.comgoogle.com |
| Inorganic Cyanides | Polymerization of epoxides | Known to initiate polymerization reactions. | noaa.gov |
Another significant class of catalysts is the Double Metal Cyanide (DMC) complexes. mdpi.com These materials, with a general formula like Mₐ[M'(CN)b]c, are primarily used for the ring-opening polymerization of epoxides to create polyether polyols. mdpi.comnih.gov While the most common and active DMC catalysts are based on zinc-cobalt (Zn/Co) systems, the underlying structure relies on the cyanide ligand bridging two different metal centers. mdpi.com Patents describe metal cyanide complex catalysts for producing polycarbonates and polyesters from epoxides and CO₂ or anhydrides, highlighting the industrial importance of this class of catalysts. google.com
Development of Functional Materials Incorporating Lead-Cyanide Moieties (e.g., Optical, Electronic)
The incorporation of lead-cyanide moieties into materials can impart unique optical and electronic properties, leading to the development of functional materials for optoelectronic applications.
Metal cyanide-based coordination polymers can behave as semiconductors, with electronic properties like the band gap being tunable. researchgate.net The interaction between the metal d-orbitals and the π-levels of the cyanide ligand can create pathways for electrical conduction. lupinepublishers.com
Specific examples of functional lead-cyanide materials include:
Pb(H₂O)[Au(CN)₂]₂ : This coordination polymer exhibits a high birefringence of 7.0 × 10⁻², a significant value for an optical material. acs.org This property is attributed to the anisotropic two-dimensional structure where all the cyanide ligands are aligned in the same direction, influenced by the polarizable lead(II) center. acs.org
(3cp)PbBr₃ (3-cyanopyridinium lead tribromide) : This is a hybrid organic-inorganic 2D post-perovskite material. It demonstrates a 2D quantum size effect with a bandgap of approximately 3.2 eV and exhibits self-trapped excitonic photoluminescence at low temperatures. researchgate.net The presence of the cyanide-containing organic cation is integral to the formation of its unique structure and resulting optoelectronic properties. researchgate.net
Semiconducting Coordination Polymers : Various coordination polymers, including those with cyanide bridges, have been shown to possess semiconducting properties. researchgate.netacs.org For instance, a Cd(II) coordination polymer was found to have an optical band gap of 4.11 eV and electrical conductivity that increases upon light irradiation, validating its potential for photoresponsive devices. acs.org While not a lead-based example, it demonstrates the principle that cyanide-containing frameworks can be designed for electronic applications.
Interactions of Lead and Cyanide in Mineral Processing and Flotation Mechanisms
In the field of extractive metallurgy, particularly in the flotation of sulfide (B99878) ores, the interplay between lead ions (Pb²⁺) and cyanide (CN⁻) is critical for achieving selective separation of minerals. Cyanide is often used as a depressant, while lead ions can act as an activator.
The primary roles are summarized below:
Cyanide as a Depressant : Sodium cyanide is commonly used in lead-zinc flotation circuits to depress, or prevent the flotation of, sphalerite (ZnS) and pyrite (B73398) (FeS₂). knust.edu.ghiarc.fr Cyanide can form hydrophilic complexes on the mineral surface, preventing the adsorption of collector reagents that would make the mineral hydrophobic and floatable. acs.orgmdpi.com In the case of pyrite, cyanide species can form iron cyanide complexes on the surface, depressing its flotation. acs.orgresearchgate.netresearchgate.net
Lead Ions as an Activator : Lead ions can counteract the depressing effect of cyanide on certain minerals, particularly pyrite. acs.orgmdpi.com Studies have shown that lead ions can activate pyrite flotation even in the presence of depressing iron cyanide species. researchgate.netresearchgate.net The mechanism involves the adsorption of lead ions onto the pyrite surface as lead hydroxide (B78521)/oxide. mdpi.com This layer of lead hydroxide can cover the hydrophilic iron cyanide species, creating a new surface that allows for the adsorption of flotation collectors, thus restoring the mineral's floatability. researchgate.netmdpi.com It has been reported that lead ions can completely offset the depressing effect of iron cyanide on pyrite, increasing its recovery significantly. researchgate.net
The following table details the interactions of lead and cyanide in the flotation of key sulfide minerals.
| Mineral | Role of Cyanide (CN⁻) | Role of Lead Ions (Pb²⁺) | Mechanism/Interaction | Reference |
|---|---|---|---|---|
| Pyrite (FeS₂) | Depressant | Activator | CN⁻ forms hydrophilic iron cyanide species (e.g., Prussian Blue) on the pyrite surface. Pb²⁺ adsorbs as lead hydroxide/oxide, covering the cyanide layer and reactivating the surface for collector adsorption. | researchgate.netmdpi.comresearchgate.net |
| Sphalerite (ZnS) | Depressant | Activator (in other contexts) | NaCN is used to depress sphalerite during the flotation of galena (PbS), improving selectivity. | knust.edu.ghiarc.fr |
| Galena (PbS) | - (Generally not depressed) | - (Is the target mineral) | Flotation is typically carried out while other sulfide minerals like sphalerite are depressed by cyanide. | iarc.fr |
This controlled use of lead and cyanide chemical interactions is a key strategy in the mining industry to efficiently separate valuable minerals from ore. mdpi.com
Environmental Geochemical Transformations and Abiotic Fate of Lead Cyanide
Stability and Speciation of Lead Cyanide in Aquatic Environments
Lead(II) cyanide (Pb(CN)₂) is characterized as a sparingly soluble salt in water. publications.gc.canih.gov Its stability and the chemical forms it assumes (speciation) in aquatic systems are heavily influenced by factors such as pH, temperature, and the presence of other chemical constituents. who.int
This compound complexes are generally considered weak and unstable, readily dissociating in aqueous solutions to release lead ions (Pb²⁺) and free cyanide (CN⁻ and HCN). researchgate.net This dissociation is more pronounced at lower pH values. In natural waters, which typically have a pH between 6.5 and 8.5, the dominant form of free cyanide is the highly toxic hydrogen cyanide (HCN). publications.gc.ca At a pH of 9.3 to 9.5, HCN and the cyanide ion (CN⁻) exist in equilibrium. cyanidecode.org As the pH decreases below this range, the equilibrium shifts significantly towards the formation of HCN. cyanidecode.org For instance, at a pH of 7, over 99% of the free cyanide will be in the form of HCN. cyanidecode.org
The presence of other ions can also influence the speciation of lead. For example, in waters with significant carbonate concentrations, lead may form stable carbonate complexes, such as PbCO₃(aq), which can be a preponderant lead species. researchgate.net
It is important to note that while this compound itself is sparingly soluble, the release of free cyanide upon its dissociation is a primary environmental concern due to the high toxicity of HCN to aquatic life. publications.gc.ca
Abiotic Degradation Mechanisms of Cyanide in the Presence of Lead in Natural Systems
Hydrolysis Pathways
Cyanide in aqueous solution can undergo hydrolysis, a slow reaction that converts it to formate (B1220265) and ammonia, which are significantly less toxic. wikipedia.org The reaction is as follows:
CN⁻ + 2H₂O → HCO₂⁻ + NH₃ wikipedia.org
While this reaction is generally slow, it can be a significant degradation pathway in certain environmental compartments, such as groundwater where anaerobic conditions may exist. cyanidecode.org The rate of hydrolysis is influenced by temperature, with the reaction proceeding more rapidly at elevated temperatures. wikipedia.org
Photolysis and Redox Transformations (Non-Biological)
Oxidation is another key abiotic degradation pathway. Cyanide can be oxidized to the less toxic cyanate (B1221674) (OCN⁻) by various oxidizing agents that may be present in the environment. cyanidecode.org This oxidation can be facilitated by natural processes. cyanidecode.org Cyanate can then further hydrolyze to carbon dioxide and ammonia. cyanidecode.orgmdpi.com
Adsorption and Desorption Phenomena of this compound on Mineral Surfaces and Geological Media
The mobility of this compound in the environment is significantly influenced by its interaction with solid phases such as minerals, clays (B1170129), and organic matter in soil and sediment. cyanidecode.org
Soluble cyanide compounds generally exhibit low adsorption to soils, particularly those with high pH, high carbonate content, and low clay content. epa.gov However, at a pH below 9.2, the formation of volatile hydrogen cyanide becomes the dominant process, reducing the amount of cyanide available for adsorption. epa.gov
Insoluble cyanide compounds, on the other hand, may adsorb to soils and sediments. epa.gov Research has shown that cyanide and metal-cyanide complexes can be adsorbed onto various materials including oxides of aluminum, iron, and manganese, as well as certain types of clays and organic carbon. cyanidecode.org The presence of iron in clays, for example, can promote cyanide removal through the formation of strong iron-cyanide bonds. scirp.org
The adsorption process is often pH-dependent. Studies on cyanide adsorption have shown that the extent of adsorption can increase with increasing pH up to a certain point, after which it may decrease. researchgate.net
Transport and Distribution of Abiotic this compound Species in Environmental Compartments
The transport and distribution of this compound and its dissociation products are governed by a combination of the processes described above.
In Water: Due to its limited solubility and the instability of its cyanide complexes, this compound can act as a source of dissolved lead and free cyanide in aquatic systems. publications.gc.ca The transport of these dissolved species will then be subject to water flow and dispersion. The volatile nature of hydrogen cyanide means that volatilization from the water surface can be a significant transport pathway to the atmosphere, especially at lower pH.
In Soil and Sediment: The movement of lead and cyanide through soil is influenced by adsorption and desorption processes. cyanidecode.org The potential for leaching to groundwater exists, particularly for more soluble cyanide forms. epa.gov However, the strong adsorption of lead to soil particles can limit its mobility. researchgate.net The formation of insoluble precipitates, such as lead carbonate in carbonate-rich soils, can further restrict the transport of lead. researchgate.net
In Air: The primary form of cyanide in the atmosphere is hydrogen cyanide gas. epa.gov The volatilization of HCN from contaminated water and soil is a key mechanism for its entry into the air. Once in the atmosphere, HCN can be transported over long distances. canada.ca
The following table summarizes the key abiotic factors influencing the fate of this compound in the environment:
| Process | Influencing Factors | Effect on this compound |
| Dissociation | pH, Temperature, Presence of other ions | Releases Pb²⁺ and free cyanide (HCN/CN⁻) into the water. researchgate.net |
| Hydrolysis | Temperature | Slow degradation of cyanide to less toxic formate and ammonia. wikipedia.org |
| Photolysis | Sunlight (UV radiation) | Can lead to the breakdown of cyanide complexes. |
| Oxidation | Presence of oxidizing agents | Converts cyanide to less toxic cyanate. cyanidecode.org |
| Adsorption/Desorption | pH, Mineralogy, Organic matter content | Affects the mobility of lead and cyanide in soil and sediment. cyanidecode.orgepa.gov |
| Volatilization | pH, Temperature | Transport of HCN from water/soil to the atmosphere. |
Future Research Directions and Unexplored Avenues for Lead Cyanide Chemistry
Exploration of Novel Lead Cyanide Stoichiometries and Polymorphs
The discovery of new solid-state forms of this compound, including different stoichiometries and polymorphs, represents a significant opportunity for materials innovation. While research has identified novel polymorphs for compounds like zinc cyanide dntb.gov.ua and various coordination polymers of lead(II) with other ligands researchgate.netresearchgate.net, a systematic exploration of the lead-cyanide system is lacking. Future work could focus on synthesizing and characterizing previously unknown phases of this compound, which may exhibit unique electronic, optical, or structural properties.
Computational methods, particularly density functional theory (DFT), have proven effective in predicting the stability of various crystal structures for other metal cyanides, such as those of alkaline earth metals. acs.org A similar theoretical approach could be applied to this compound to guide experimental synthesis. For instance, first-principles calculations can predict stable structures under different conditions, as has been demonstrated for A(CN)₂ compounds (where A = Be, Mg, Ca, Sr, Ba). acs.org High-pressure synthesis is another promising route, as it has been shown to induce phase transitions in materials like Zn(CN)₂ and other AX₂ compounds. acs.org
Table 1: Examples of Predicted Stable Structures for Alkaline Earth Metal Cyanides at 0 GPa via First-Principles Calculations (This table serves as an example of the type of computational data that could be generated for this compound to guide the search for novel polymorphs.)
| Metal Cyanide | Predicted Stable Symmetries |
| Be(CN)₂ | P4̅3m, P4₂nm, C2/m |
| Mg(CN)₂ | P4̅3m, P4₂nm, C2/m |
| Ca(CN)₂ | P2₁/c |
| Sr(CN)₂ | P2₁/c, R3̅m |
| Ba(CN)₂ | R3̅m |
| Data sourced from first-principles calculations on alkaline earth metal cyanides. acs.org |
In-Situ Spectroscopic Characterization of this compound Under Dynamic Conditions
Understanding the formation, decomposition, and interfacial reactions of this compound requires dynamic, real-time observation. In-situ spectroscopic techniques are powerful tools for achieving this. For example, in-situ electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been used to probe the microscopic mechanisms of conductivity in metal-cyanide frameworks like Prussian Blue, revealing how charge becomes delocalized upon ion insertion. rsc.orgresearchgate.net Applying similar techniques to this compound could elucidate its electrochemical behavior, such as its deposition or dissolution at electrode surfaces.
Furthermore, in-situ Fourier-transform infrared (FTIR) spectroscopy has been successfully employed to investigate the electrochemical interactions of cyanide and copper-cyanide species at platinum electrodes, identifying reaction intermediates and end products. researchgate.net This methodology could be adapted to study the surface chemistry of this compound, particularly its interaction with various chemical species in solution. The use of in-situ spectroscopy to monitor ligand exchange reactions on lead sulphide quantum dots further demonstrates the feasibility and value of applying these methods to lead-containing nanomaterials. osti.gov Such studies would provide crucial data on reaction kinetics, mechanisms, and the structure of transient species that are invisible to ex-situ analysis.
Table 2: Potential In-Situ Spectroscopic Techniques for this compound Research
| Technique | Potential Application for this compound |
| EC-SERS | To investigate the electrochemical properties and charge transfer mechanisms at a this compound-electrode interface, similar to studies on Prussian Blue frameworks. rsc.orgresearchgate.net |
| In-Situ FTIR | To monitor the chemical transformations of this compound in solution, such as its oxidation or complexation, by identifying functional group changes in real-time. researchgate.net |
| In-Situ NMR | To quantify solution-phase equilibria and ligand exchange dynamics at the surface of this compound particles, analogous to studies on lead sulphide quantum dots. osti.gov |
| vSFG | To probe the restructuring of surfaces upon interaction with this compound, providing insight into adsorption and the formation of interfacial layers. sci-hub.se |
Investigation of this compound Behavior Under Extreme Pressure and Temperature
The behavior of materials can change dramatically under extreme conditions of pressure and temperature. Research into cyanide degradation has shown that high temperatures and pressures can drive unique reaction pathways. researchgate.net For instance, studies on aqueous cyanide degradation between 393 and 473 K revealed parallel hydrolysis pathways leading to different final products, with the dominant pathway being temperature-dependent. researchgate.net Investigating the hydrothermal behavior of this compound could reveal its stability limits and decomposition mechanisms under conditions relevant to geochemical processes or industrial waste treatment. The kinetics of such reactions, including the calculation of activation energies, would be a critical area of focus. researchgate.netsaimm.org.za
High-pressure research also offers a pathway to discovering new, dense polymorphs of this compound with novel properties, as has been explored for other metal cyanides. acs.orgox.ac.uk Computational simulations are invaluable in this area, capable of predicting pressure-induced structural changes and phase transitions. d-nb.info A combined experimental and computational approach could map out the pressure-temperature phase diagram of this compound, providing fundamental insights into its material properties under duress.
Table 3: Kinetic Data for Aqueous Cyanide Degradation at High Temperature (This table illustrates the type of experimental data that could be generated for this compound to understand its stability and decomposition under extreme conditions.)
| Temperature (K) | Pressure (MPa) | Reaction Pathway | Activation Energy (kJ/mol) |
| 393 - 473 | 2.0 - 8.0 | Pathway 1: Formation of Formate (B1220265) and Ammonia | 108.2 ± 3.3 |
| 393 - 473 | 2.0 - 8.0 | Pathway 2: Formation of Carbon Dioxide and Nitrogen | 77.6 ± 3.0 |
| Data adapted from studies on the degradation of aqueous cyanide solutions. researchgate.net |
Integration of Machine Learning and Data Science in this compound Research
The fields of machine learning (ML) and artificial intelligence (AI) offer powerful new tools to accelerate materials research. While widely applied in drug discovery for optimizing "lead" compounds preprints.orgpreprints.orgnih.gov, these computational approaches can be repurposed for the predictive design of inorganic materials like this compound. ML models can be trained on existing experimental or computational data to predict the properties of hypothetical new structures, significantly narrowing the search space for novel polymorphs with desired characteristics. preprints.orgpreprints.org
Data science can also enhance the analysis of complex datasets generated by modern analytical techniques. For example, ML algorithms could be used to deconvolve complex in-situ spectroscopic data (from Raman or FTIR) to identify subtle spectral signatures corresponding to different chemical species or reaction intermediates. mdpi.com Furthermore, ML models could be developed to predict the stability and reactivity of this compound under various conditions (tying into section 8.3), potentially reducing the need for extensive and time-consuming experiments. The integration of high-throughput DFT calculations with ML can create robust predictive models for the structural and electronic properties of this compound and its derivatives. espublisher.comresearchgate.net
Table 4: Potential Applications of Machine Learning in this compound Research
| Application Area | Data Source | Potential Outcome |
| Discovery of Novel Polymorphs | DFT calculations, existing crystal structure databases. | Accelerated identification of potentially stable and synthesizable this compound polymorphs with target properties. preprints.orgpreprints.org |
| Analysis of Spectroscopic Data | In-situ Raman, FTIR, or NMR spectra. | Improved identification of species and interpretation of complex, overlapping signals from dynamic systems. rsc.orgmdpi.com |
| Prediction of Material Behavior | Experimental data on temperature/pressure stability, kinetic measurements. | Predictive models for this compound's decomposition and phase transitions under various conditions. researchgate.netd-nb.info |
| Guiding Synthetic Chemistry | Reaction parameters (temperature, pH, concentration) and product outcomes. | Optimization of synthesis conditions to selectively produce a desired this compound phase. nih.gov |
Q & A
Q. How to structure a research paper on this compound to meet reproducibility criteria?
- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In Methods, detail synthetic routes (molar ratios, solvents), instrumentation (model numbers, settings), and statistical tests. Use Supplementary Information for raw datasets and code repositories (e.g., GitHub) .
Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental impact?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
